N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17ClN2O |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O/c1-15-7-12-21-19(13-15)20(14-22(26-21)16-5-3-2-4-6-16)23(27)25-18-10-8-17(24)9-11-18/h2-14H,1H3,(H,25,27) |
InChI Key |
CPKNMMCRTQKUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction Approach
Reagents :
-
Isatin derivatives (e.g., 2-tolylquinoline-4-carboxylic acid)
-
Aldehydes (e.g., 2-phenylacetone)
-
Base (e.g., KOH)
Procedure :
-
React isatin with α-methyl ketone (e.g., 2-phenylacetone) in ethanol/water under microwave irradiation at 125°C for 5–15 hours.
-
Quench reaction with HCl to precipitate 2-phenylquinoline-4-carboxylic acid derivatives.
Key Modification :
-
6-Methyl group introduction occurs via alkylation or direct synthesis from methyl-substituted precursors.
Preparation of 6-Methyl-2-Phenylquinoline-4-Carboxylic Acid Intermediate
The carboxylic acid intermediate is synthesized via esterification followed by hydrolysis or direct oxidation.
Esterification and Hydrolysis
Reagents :
-
2-phenylquinoline-4-carboxylic acid
-
Methanol
-
Concentrated H₂SO₄
Procedure :
Oxidation of Methyl Groups
Reagents :
-
2-Vinyl-4-quinoline carboxylic acid
-
KMnO₄
-
NaOH
Procedure :
Advantage : Direct functionalization without ester intermediates.
Amide Bond Formation with 4-Chloroaniline
The carboxylic acid is coupled with 4-chloroaniline using carbodiimide coupling agents or acyl chloride intermediates .
Carbodiimide-Mediated Coupling
Reagents :
-
EDC (1.5 eq)
-
HOBt (1.5 eq)
-
DMF
Procedure :
-
Dissolve carboxylic acid in DMF with EDC/HOBt.
Acyl Chloride Intermediate
Reagents :
-
SOCl₂
-
DMF
Procedure :
-
Treat carboxylic acid with SOCl₂/DMF under reflux for 3 hours.
-
Isolate acyl chloride, react with 4-chloroaniline in THF at RT.
Advantage : Higher reactivity for sterically hindered amines.
Optimization and Alternative Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Quinoline Carboxamides
A closely related compound, N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide (), shares the quinoline carboxamide backbone but differs in substituents. Key comparisons include:
The fluorophenyl analog introduces a benzodioxin moiety, which may enhance solubility or target selectivity compared to the chlorophenyl group.
Halogen Substituent Effects
highlights N-(4-halophenyl)maleimides (F, Cl, Br, I), where halogen size showed minimal impact on monoacylglycerol lipase (MGL) inhibition (IC₅₀: 4.34–7.24 μM). However, in quinoline carboxamides, the 4-chlorophenyl group’s electron-withdrawing nature could stabilize the amide bond or influence π-π stacking in biological targets, distinct from maleimides’ mechanisms .
Core Structure Variations
- Benzothiazole Core: N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () replaces the quinoline core with benzothiazole. The 4-chlorophenyl group here is part of an acetamide side chain, emphasizing flexibility in linker design. Benzothiazoles are often associated with antitumor activity, whereas quinolines may target kinases or DNA topoisomerases .
- Pyridine Core: N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide () features a pyridine ring with multiple substituents, including sulfanyl and cyano groups.
Q & A
Q. What synthetic routes are recommended for N-(4-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach is the cyclization of substituted acrylamide intermediates with thiourea or similar nucleophiles under alkaline conditions (e.g., 40% KOH) . Temperature control (80–120°C) and pH adjustments (pH 7–9) are critical to minimize side reactions. For optimization, systematically vary catalysts (e.g., Lewis acids), solvent systems (polar aprotic solvents like DMF), and reaction times. Monitor progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures. Yield improvements (≥60%) are achievable by dropwise addition of reagents to avoid exothermic side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography with SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks . For non-crystalline samples, employ NMR (¹H/¹³C) to confirm substitution patterns, particularly the chlorophenyl and methylquinoline moieties. Mass spectrometry (ESI-TOF) validates molecular weight (±2 ppm error). FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Pair ORTEP-III for visualizing molecular geometry and torsion angles .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on biological activity?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Validate purity via HPLC (>95%) and repeat assays under controlled conditions (e.g., fixed DMSO concentrations). Cross-validate computational models (e.g., molecular docking) with multiple software (AutoDock, Schrödinger) and adjust force fields to account for solvation. Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease panels) with in silico predictions. If contradictions persist, conduct mutagenesis studies to verify binding site interactions .
Q. What crystallographic strategies are effective for analyzing molecular interactions and conformational flexibility?
- Methodological Answer : Refine high-resolution (<1.2 Å) X-ray data using SHELXL to model disorder and anisotropic displacement parameters. Analyze intermolecular interactions (e.g., π-π stacking, C–H⋯O bonds) via Mercury or PLATON. For conformational flexibility, compare multiple crystal forms (polymorphs) or use variable-temperature crystallography. Hydrogen-bonding networks can be quantified using Hirshfeld surface analysis. Reference similar quinoline derivatives, where dihedral angles between aromatic rings (e.g., 12–86°) influence bioactivity .
Q. How should comparative studies with structurally similar quinoline derivatives be designed to evaluate structure-activity relationships (SAR)?
- Methodological Answer : Select analogs with systematic substitutions (e.g., halogens, methyl groups) at the 4-chlorophenyl or quinoline positions. Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under identical conditions. For SAR analysis, correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends. Include a negative control (e.g., unsubstituted quinoline) and reference compounds (e.g., chloroquine derivatives). Statistical tools like PCA or QSAR models help identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
